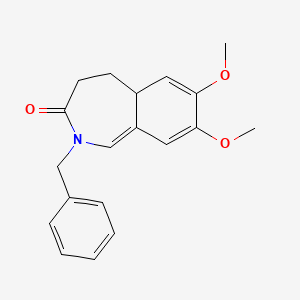
2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is a heterocyclic compound with a benzazepine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of methoxy groups and a benzyl substituent adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield similar benzazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The methoxy groups and benzyl substituent can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups at the methoxy or benzyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s structure suggests it could be explored for therapeutic applications, such as in the development of new drugs.
Industry: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzazepine core and substituents. These interactions could modulate biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds share a similar benzazepine core and have been studied for their medicinal properties.
4-Hydroxy-2-quinolones: These compounds also exhibit interesting biological activities and are used in drug research.
Uniqueness
2-Benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups and a benzyl substituent distinguishes it from other benzazepine derivatives and may confer unique properties in terms of binding affinity and selectivity for molecular targets.
Biologische Aktivität
The compound 2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one is a member of the benzazepine family, which has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Anticancer Properties
Recent studies have indicated that derivatives of benzazepines exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of reactive oxygen species (ROS) levels. For instance, similar compounds have demonstrated cytotoxic effects on various cancer cell lines through ROS-mediated pathways .
Table 1: Anticancer Activity of Benzazepine Derivatives
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzazepine derivatives. Research has shown that certain compounds within this class can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic signaling in the brain. This inhibition may provide therapeutic benefits in conditions like Alzheimer’s disease.
Table 2: AChE Inhibition Activity
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound increases ROS levels leading to apoptotic cell death in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for key enzymes such as AChE, contributing to neuroprotective effects.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties which could mitigate oxidative stress-related damage in cells.
Case Studies
Several studies have explored the biological activities of benzazepine derivatives:
- Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of various benzazepine derivatives reported significant reductions in cell viability in mouse NIH3T3 fibroblast cells when treated with specific concentrations . The findings suggest that structural modifications can enhance or reduce cytotoxicity.
- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of related compounds against oxidative stress and found promising results indicating potential applications in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-benzyl-7,8-dimethoxy-5,5a-dihydro-4H-2-benzazepin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-15-8-9-19(21)20(12-14-6-4-3-5-7-14)13-16(15)11-18(17)23-2/h3-7,10-11,13,15H,8-9,12H2,1-2H3 |
InChI-Schlüssel |
MHLOGFJSVCLOLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2CCC(=O)N(C=C2C=C1OC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















